S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate
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Overview
Description
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a nitro group, a pyridine ring, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method starts with the nitration of 2-pyridinol to introduce the nitro group. This is followed by the reaction with 3-chloropropylamine to form the intermediate compound. Finally, the intermediate is reacted with sodium thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiosulfate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiosulfate compounds.
Scientific Research Applications
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiosulfate group may also play a role in modulating the compound’s activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen sulfate
- S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen sulfite
Uniqueness
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical and biological properties compared to its sulfate and sulfite analogs. This uniqueness makes it a valuable compound for specific applications where thiosulfate functionality is desired.
Properties
CAS No. |
41286-98-0 |
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Molecular Formula |
C10H15N3O6S2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-nitro-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine |
InChI |
InChI=1S/C10H15N3O6S2/c14-13(15)9-2-3-10(12-8-9)19-6-1-4-11-5-7-20-21(16,17)18/h2-3,8,11H,1,4-7H2,(H,16,17,18) |
InChI Key |
SBQYWGXLAKUAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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